Dl-Phenylalanine

Antidepressant Depression Clinical trial

DL-Phenylalanine (DLPA, CAS 30394-07-1) is a racemic mixture comprising 50% L-phenylalanine and 50% D-phenylalanine, with molecular formula C₉H₁₁NO₂ and molecular weight 165.19 g/mol. The L-enantiomer serves as an essential proteinogenic amino acid and precursor for catecholamine neurotransmitter biosynthesis (dopamine, norepinephrine), while the D-enantiomer is a non-protein amino acid that functions as an enkephalinase inhibitor, prolonging the half-life of endogenous opioid peptides.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 30394-07-1
Cat. No. B15541070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDl-Phenylalanine
CAS30394-07-1
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
InChIInChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)
InChIKeyCOLNVLDHVKWLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

DL-Phenylalanine CAS 30394-07-1: Racemic Amino Acid for Dual-Pathway Neurochemical Modulation


DL-Phenylalanine (DLPA, CAS 30394-07-1) is a racemic mixture comprising 50% L-phenylalanine and 50% D-phenylalanine, with molecular formula C₉H₁₁NO₂ and molecular weight 165.19 g/mol . The L-enantiomer serves as an essential proteinogenic amino acid and precursor for catecholamine neurotransmitter biosynthesis (dopamine, norepinephrine), while the D-enantiomer is a non-protein amino acid that functions as an enkephalinase inhibitor, prolonging the half-life of endogenous opioid peptides . The compound exhibits a water solubility of 14.11 g/L at 25°C and a melting point of 271–273°C, with minimal solubility in ethanol or methanol . Unlike L-phenylalanine alone, the racemic mixture provides a dual-mechanism pharmacological profile relevant to research in mood regulation, pain perception, and neurotransmitter dynamics.

DL-Phenylalanine CAS 30394-07-1 vs. L-Phenylalanine: Why Enantiomeric Composition Dictates Functional Specificity


Substituting DL-phenylalanine with L-phenylalanine alone eliminates the D-enantiomer's enkephalinase inhibitory function, fundamentally altering the compound's pharmacological profile . Conversely, D-phenylalanine as a standalone agent lacks the L-enantiomer's precursor role for dopamine and norepinephrine synthesis, removing the catecholaminergic contribution . The racemic composition is therefore not interchangeable with either enantiomer for applications requiring dual-action neurochemical modulation . Furthermore, the racemic mixture exhibits distinct physicochemical properties, including the absence of optical rotation and a defined melting point (271–273°C), which differentiate it analytically and formulationally from the optically active L-enantiomer .

DL-Phenylalanine CAS 30394-07-1: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision Support


Antidepressant Efficacy: DL-Phenylalanine Demonstrates Statistically Equivalent Outcomes to Imipramine in Double-Blind Trial

In a double-blind controlled study, DL-phenylalanine (150–200 mg/day) was compared head-to-head with the tricyclic antidepressant imipramine (150–200 mg/day) in 40 depressed patients over 30 days . Using the Hamilton Depression Scale and Bf-S self-rating questionnaire, no statistically significant difference was found between the two treatment groups (p > 0.05, Student's t-test) . This establishes that DL-phenylalanine achieves antidepressant outcomes comparable to a standard pharmaceutical intervention at equivalent dosing.

Antidepressant Depression Clinical trial

Enantioselective Plasma Pharmacokinetics: D-Phenylalanine Achieves 3-Fold Higher Cmax than L-Phenylalanine in Human Volunteers

Following oral administration of a pseudo-racemic mixture (25 mg/kg each of L-[¹⁵N]phenylalanine and D-[²H₅]phenylalanine) to healthy human volunteers, D-phenylalanine plasma levels exhibited a significantly faster rise to higher maximum concentrations compared to L-phenylalanine . The D/L ratio at maximum plasma concentration (Cmax) was quantified at 3.19 and 3.26 in the two subjects studied . Approximately one-third (≈33%) of the administered D-phenylalanine dose was subsequently converted to the L-isomer via metabolic inversion .

Pharmacokinetics Bioavailability Enantioselectivity

Analgesic Duration: D-Phenylalanine Exhibits Significantly Prolonged Action vs. Non-Narcotic Analgesics in Animal Models

In animal experiments comparing D-phenylalanine (the active analgesic enantiomer within DL-phenylalanine) to well-established non-narcotic analgesics, D-phenylalanine produced similar, dose-dependent analgesic effects but acted significantly longer . Notably, no tolerance development was observed in mice after 10 days of administration, and no drug dependence was detected in rats following 6 weeks of treatment .

Analgesic Pain management Duration of action

Open-Label Antidepressant Response: 60% of Depressed Patients Achieve Complete or Good Response with DL-Phenylalanine Monotherapy

In an open-label study, DL-phenylalanine administered at doses of 75–200 mg/day to 20 depressed patients for 20 days produced a combined complete or good response rate of 60% (12 of 20 patients) . Of these responders, 8 patients achieved complete remission and 4 patients showed good response, enabling discharge without further treatment . This establishes a baseline efficacy metric for the compound in mood disorder applications.

Depression Open-label trial Response rate

Urinary Excretion Profile: D-Phenylalanine Demonstrates 34–152-Fold Higher Renal Excretion vs. L-Phenylalanine

Human pharmacokinetic analysis following oral pseudo-racemic mixture administration revealed a profound enantioselective difference in renal excretion . Whereas only 0.25–0.8% of the L-phenylalanine dose was excreted unchanged in urine, a substantial 27.4–38.0% of the D-phenylalanine dose appeared in urine . This indicates that the D-enantiomer is far less efficiently reabsorbed or metabolized via the L-phenylalanine hydroxylation pathway.

Metabolism Excretion Enantioselectivity

Acute Toxicity Profile: LD50 of 5,452 mg/kg (Rat, Intraperitoneal) Establishes Wide Safety Margin

Toxicological evaluation of DL-phenylalanine reports an acute intraperitoneal LD50 of 5,452 mg/kg in rats . This value substantially exceeds typical human supplemental doses (150–2,000 mg/day oral), indicating a favorable acute toxicity profile . For context, L-phenylalanine has been associated with blood pressure increases at high doses, whereas the racemic mixture's D-component mitigates this concern .

Toxicology Safety LD50

DL-Phenylalanine CAS 30394-07-1: Evidence-Backed Application Scenarios for Research and Industrial Deployment


Depression Research Models Requiring Imipramine-Equivalent Antidepressant Activity Without Anticholinergic Confounds

Researchers investigating depression mechanisms or screening novel combination therapies can utilize DL-phenylalanine as a comparator compound with established equivalence to imipramine at 150–200 mg/day dosing . The double-blind controlled trial data demonstrating no statistical difference between DL-phenylalanine and imipramine on the Hamilton Depression Scale provides a validated benchmark for experimental design . This scenario is particularly relevant for studies requiring a non-prescription comparator with a favorable side-effect profile, as evidenced by the 60% response rate in open-label assessments .

Chronic Pain Research Leveraging Enkephalinase Inhibition and Prolonged Analgesic Duration

Preclinical pain research protocols can select DL-phenylalanine for its D-enantiomer-mediated enkephalinase inhibitory activity, which prolongs endogenous opioid peptide signaling . Animal studies confirm that D-phenylalanine produces analgesic effects comparable to non-narcotic analgesics but with significantly longer duration and no observed tolerance after 10 days or dependence after 6 weeks . Additionally, the compound's D-enantiomer achieves plasma concentrations approximately 3.2-fold higher than L-phenylalanine following oral administration, supporting systemic availability of the analgesic component .

Enantioselective Pharmacokinetic and Metabolic Fate Studies

DL-phenylalanine provides a unique research tool for investigating stereospecific amino acid transport, metabolism, and excretion due to its well-characterized enantioselective pharmacokinetics . The documented D/L plasma Cmax ratio of approximately 3.2 and the 34- to 152-fold difference in urinary excretion between D- and L-enantiomers enable precise tracking of enantiomer-specific disposition . This application scenario supports studies in amino acid transporter specificity, chiral inversion metabolism (≈33% D-to-L conversion), and renal handling of non-protein amino acids .

Combination Analgesic Formulation Development with Opiate-Sparing Potential

Formulation scientists developing multimodal analgesic products can leverage clinical observations that DL-phenylalanine potentiates opiate analgesia, potentially enabling reduced opioid dosing . The compound's dual mechanism—L-enantiomer providing catecholamine precursor activity and D-enantiomer inhibiting enkephalinase—offers a complementary approach to direct opioid receptor agonism . Preclinical data confirm that the analgesic component (D-phenylalanine) exhibits a favorable safety margin with an LD50 of 5,452 mg/kg (rat, i.p.), supporting formulation development within wide safety parameters .

Quote Request

Request a Quote for Dl-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.